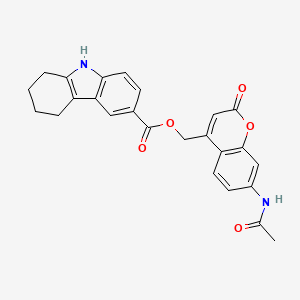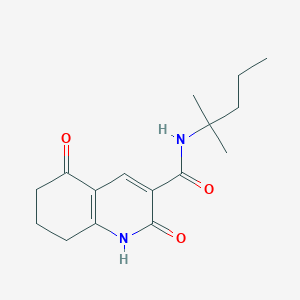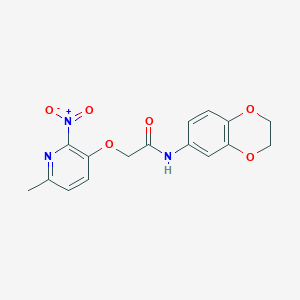![molecular formula C20H24N2O5S B7681336 [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B7681336.png)
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate, also known as Compound A, is a novel small molecule that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to have various biochemical and physiological effects. In cancer research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been found to induce apoptosis and inhibit angiogenesis. In inflammation research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to protect against neurotoxicity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A in lab experiments is its ability to target multiple pathways involved in various diseases. Another advantage is its relatively low toxicity compared to other small molecules. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic use. Another direction is to study its potential use in combination with other small molecules or existing therapies. Additionally, research can focus on optimizing the synthesis method and developing more potent derivatives of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A. Overall, the study of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A holds promise for the development of new therapeutic agents for various diseases.
Synthesemethoden
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A can be synthesized using a multi-step process that involves the reaction of 3-(methylsulfamoyl)benzoic acid with 2-amino-2-(4-phenylbutan-2-ylamino)acetic acid. The resulting intermediate is then treated with acetic anhydride to form [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A.
Wissenschaftliche Forschungsanwendungen
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to protect against neurotoxicity and improve cognitive function.
Eigenschaften
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15(11-12-16-7-4-3-5-8-16)22-19(23)14-27-20(24)17-9-6-10-18(13-17)28(25,26)21-2/h3-10,13,15,21H,11-12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSDAZZAHBLUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-diethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7681254.png)
![1-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7681264.png)
![2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7681265.png)
![4-amino-N-[3-(N-methylanilino)propyl]-3-nitrobenzamide](/img/structure/B7681273.png)

![N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)
![2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide](/img/structure/B7681302.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7681329.png)
![1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole](/img/structure/B7681330.png)

![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)